molecular formula C12H17BO2 B13975366 (2-Cyclohexylphenyl)boronic acid

(2-Cyclohexylphenyl)boronic acid

Cat. No.: B13975366
M. Wt: 204.08 g/mol
InChI Key: AUZDRXAGQPITLX-UHFFFAOYSA-N
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Description

(2-Cyclohexylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a cyclohexyl group at the ortho position. Boronic acids are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. These compounds are valuable intermediates in the synthesis of various pharmaceuticals, agrochemicals, and organic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclohexylphenyl)boronic acid typically involves the borylation of an aryl halide precursor. One common method is the palladium-catalyzed borylation of 2-cyclohexylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2. The reaction conditions generally include heating the mixture to around 80-100°C for several hours .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar borylation techniques but optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography to isolate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

(2-Cyclohexylphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2

    Bases: Potassium carbonate, sodium hydroxide

    Oxidizing Agents: Hydrogen peroxide, sodium perborate

    Solvents: Tetrahydrofuran (THF), toluene, ethanol

Major Products Formed

    Biaryls: Formed through Suzuki-Miyaura coupling

    Phenols: Formed through oxidation

    Boronic Esters: Formed through esterification

Mechanism of Action

The mechanism of action of (2-Cyclohexylphenyl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The boronic acid group acts as a nucleophile, donating its boron atom to the palladium catalyst, facilitating the coupling process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Cyclohexylphenyl)boronic acid is unique due to the presence of both a cyclohexyl group and a phenyl ring, providing a balance of steric bulk and electronic properties. This makes it particularly useful in reactions where both stability and reactivity are required .

Properties

Molecular Formula

C12H17BO2

Molecular Weight

204.08 g/mol

IUPAC Name

(2-cyclohexylphenyl)boronic acid

InChI

InChI=1S/C12H17BO2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h4-5,8-10,14-15H,1-3,6-7H2

InChI Key

AUZDRXAGQPITLX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1C2CCCCC2)(O)O

Origin of Product

United States

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